molecular formula C11H11N3O3 B2823531 Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1239772-37-2

Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No. B2823531
M. Wt: 233.227
InChI Key: DVABEHVXMNDOPF-UHFFFAOYSA-N
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Description

Pyridinones, which include compounds similar to the one you’re asking about, are an important block in medicinal chemistry . They can serve as hydrogen bond donors and acceptors . Their derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .


Synthesis Analysis

While specific synthesis methods for “Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate” are not available, pyridinones can be synthesized via established condensation reactions . For instance, ethyl 3-oxoglutarate has been reported to directly react with triethylorthoformate to obtain ethyl 4-hydroxy-2-pyridinone-5-carboxylate in the presence of ammonia .

Scientific Research Applications

Fluorescence Applications

Ethyl pyrazole-5-carboxylate, closely related to the specified compound, has been utilized in the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, exhibiting strong fluorescence in solutions. This indicates potential applications in fluorescence-based research and technologies (Yan et al., 2018).

Intermediate in Pesticide Synthesis

Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a compound with structural similarity, serves as an important intermediate in synthesizing pesticides like chlorantraniliprole. This highlights its role in agricultural chemistry and pest control research (Ju, 2014).

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is utilized for selective cyclocondensation, leading to the synthesis of various ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This demonstrates its utility in creating heterocyclic compounds, which are significant in pharmaceutical and chemical research (Lebedˈ et al., 2012).

Preparation of N-Fused Heterocycles

The compound has been used in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives. This process is significant in the preparation of new N-fused heterocycle products, which are crucial in the development of pharmaceuticals and organic materials (Ghaedi et al., 2015).

Development of Fluorescent Molecules

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a structurally similar compound, was used to synthesize novel fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidine. These molecules have potential applications in bioimaging and as fluorophores for binding site identification (Wu et al., 2006).

properties

IUPAC Name

ethyl 3-oxo-2-pyridin-2-yl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)8-7-10(15)14(13-8)9-5-3-4-6-12-9/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYNPZZVWDTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

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